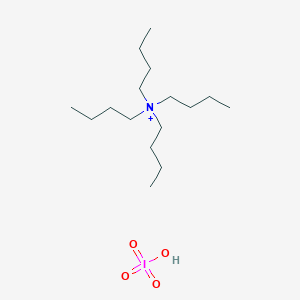

Tetrabutylammonium (meta)periodate

Description

Contextualizing Quaternary Ammonium (B1175870) Periodates as Key Reagents in Modern Organic Synthesis

Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This structure makes them versatile in numerous applications, including as anti-infective agents and in organic synthesis. mdpi.comnih.gov The use of quaternary ammonium salts as alternatives to conventional, often hazardous, alkylating reagents is a growing area of research. nih.gov

Specifically, quaternary ammonium periodates have been developed to overcome the limitations of using periodic acid in aqueous solutions, which can be restrictive for acid-sensitive and easily hydrolyzed molecules. oup.com By pairing the periodate (B1199274) anion with a quaternary ammonium cation, such as tetrabutylammonium (B224687), the resulting salt becomes soluble in organic solvents. tandfonline.comcymitquimica.com This allows for oxidations to be carried out under non-aqueous, aprotic conditions, expanding the scope of periodate-mediated reactions. oup.com

The effectiveness of QACs is often dependent on the balance between their hydrophilic and lipophilic properties. nih.gov In the case of tetrabutylammonium periodate, the bulky, non-polar butyl groups of the cation facilitate its solubility in organic media, enabling the powerful oxidizing capabilities of the periodate anion to be utilized in a wider range of synthetic contexts.

Overview of Tetrabutylammonium (meta)periodate’s Utility in Synthetic Transformations

This compound (TBAPI) is a versatile oxidizing agent employed in a variety of synthetic transformations. chemicalbook.comcymitquimica.com Its utility stems from its ability to function effectively in aprotic organic solvents, often in the presence of Lewis acids as catalysts. oup.comcapes.gov.br

Key applications of tetrabutylammonium periodate include:

Oxidation of Alcohols and Related Compounds: TBAPI can oxidize alcohols to the corresponding carbonyl compounds, α-hydroxy ketones to α-diketones, and α-hydroxy carboxylic acids to carbonyl compounds with accompanying decarboxylation. oup.comcapes.gov.brresearchgate.net

Oxidation of Sulfur-Containing Compounds: It is effective in converting thiols to disulfides and thioethers to sulfoxides without over-oxidation. oup.comcapes.gov.br

Oxidation of Halides and Other Functional Groups: The reagent has been successfully used to oxidize benzylic halides to their corresponding aldehydes or ketones. tandfonline.com It is also utilized in the oxidation of phenacyl bromides and phosphites. chemicalbook.com

Synthesis of Nitrogen-Containing Compounds: TBAPI is employed in the synthesis of aryl nitroso derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In a notable application, it oxidizes hydroxamic acids to generate acylnitroso species, which can then undergo intramolecular cycloaddition reactions. researchgate.net

Formation of Ionic Liquids: It can be used in the formation of an ionic liquid for the synthesis of aromatic carboxylic acids. chemicalbook.comsigmaaldrich.comchemicalbook.com

The table below summarizes some of the key synthetic transformations facilitated by this compound.

| Substrate | Product | Reaction Conditions | Reference(s) |

| Alcohols | Carbonyl Compounds | Lewis acid catalyst (e.g., AlCl₃, BF₃·Et₂O) in CHCl₃ or CH₃CN | oup.comcapes.gov.br |

| α-Hydroxy Ketones | α-Diketones | Lewis acid catalyst in CHCl₃ or CH₃CN | oup.comcapes.gov.brresearchgate.net |

| α-Hydroxy Carboxylic Acids | Carbonyl Compounds (with decarboxylation) | Lewis acid catalyst in CHCl₃ or CH₃CN | oup.comcapes.gov.brresearchgate.net |

| Thiols | Disulfides | Lewis acid catalyst in CHCl₃ or CH₃CN | oup.comcapes.gov.br |

| Thioethers | Sulfoxides | Lewis acid catalyst in CHCl₃ or CH₃CN | oup.comcapes.gov.br |

| Benzyl (B1604629) Halides | Aldehydes/Ketones | Refluxing dioxane | tandfonline.com |

| Hydroxamic Acids | Acylnitroso Species (for cycloaddition) | - | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37INO4+ |

|---|---|

Molecular Weight |

434.37 g/mol |

IUPAC Name |

periodic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |

InChI Key |

PYVXLMQALOZKES-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Tetrabutylammonium Meta Periodate

Conventional Chemical Synthesis Routes for Tetrabutylammonium (B224687) (meta)periodate

The most common and straightforward method for synthesizing tetrabutylammonium (meta)periodate involves a metathesis reaction, also known as a salt exchange or double displacement reaction. This process is typically carried out in an aqueous medium at room temperature.

The synthesis proceeds by reacting an aqueous solution of a soluble periodate (B1199274) salt, most commonly sodium periodate (NaIO₄), with a soluble tetrabutylammonium salt, such as tetrabutylammonium bromide (TBABr). The desired product, this compound, is sparingly soluble in water and precipitates out of the solution, driving the reaction to completion. This precipitation allows for easy separation of the product by filtration. The reaction can be represented as follows:

NaIO₄(aq) + (C₄H₉)₄NBr(aq) → (C₄H₉)₄NIO₄(s) + NaBr(aq)

This method is known to produce this compound in quantitative yields. wikipedia.org The resulting product is a stable, white solid that can be stored in the dark for extended periods without any loss of its oxidizing capability. wikipedia.org

Electrochemical Synthesis and Regeneration Protocols for Periodate Anions

Electrochemical methods present a "green" and economically viable alternative for the production and regeneration of periodate anions, which are the active oxidizing species in this compound. advanceseng.comd-nb.info These methods avoid the need for chemical oxidizing agents and can be designed for continuous operation and recycling, thus enhancing the sustainability of processes that utilize periodate. advanceseng.comnih.gov

IO₃⁻ + 2OH⁻ → IO₄⁻ + H₂O + 2e⁻

or starting from iodide:

I⁻ + 8OH⁻ → IO₄⁻ + 4H₂O + 8e⁻

A significant advantage of the electrochemical approach is the ability to regenerate the periodate from the iodate (B108269) that is formed as a byproduct during oxidation reactions. nih.govaalto.fi This recycling capability is crucial for the economic and environmental viability of large-scale applications. aalto.fi

Anodic Materials and Optimized Electrolytic Conditions

The choice of anode material is critical to the efficiency and cleanliness of the electrochemical synthesis of periodate. d-nb.info Historically, lead dioxide (PbO₂) anodes have been used due to their high overpotential for the oxygen evolution reaction, which is a competing reaction. wikipedia.orgd-nb.info However, a major drawback of lead dioxide anodes is their tendency to slowly disintegrate during electrolysis, leading to contamination of the product with toxic lead compounds. advanceseng.com This contamination necessitates costly purification steps, especially for applications in the pharmaceutical industry. advanceseng.com

In recent years, Boron-Doped Diamond (BDD) anodes have emerged as a superior alternative. advanceseng.comd-nb.info BDD anodes are highly durable, metal-free, and non-toxic. nih.gov They exhibit a wide electrochemical window and are resistant to corrosion, preventing contamination of the electrolyte. d-nb.infonih.gov The use of BDD anodes allows for the direct and cost-efficient electrochemical synthesis of periodate from common iodides. d-nb.info

Several other anode materials have been investigated, but they have generally shown poorer performance compared to lead dioxide and BDD. advanceseng.com For instance, platinum electrodes show almost zero current efficiency for periodate formation. researchgate.net

The electrolytic conditions must be carefully optimized to maximize the yield and current efficiency of periodate production. Key parameters include:

pH: Alkaline conditions are generally favored for the electrochemical oxidation of iodate to periodate. acs.org

Cell Design: The use of a divided cell, often with a proton exchange membrane like Nafion, is crucial to prevent the reduction of the newly formed periodate at the cathode. advanceseng.comd-nb.info

Current Density: Lower current densities tend to be more efficient, though this can result in lower space-time yields. acs.org

Starting Material: While iodate can be used as the starting material, iodide salts are often preferred due to their lower cost. d-nb.infonih.gov

Flow Systems: For larger-scale production, flow electrolysis cells are employed to enhance the space-time yield and allow for continuous operation. d-nb.infonih.gov

The table below summarizes the performance of different anode materials in the electrochemical synthesis of periodate.

| Anode Material | Key Features | Advantages | Disadvantages |

| **Lead Dioxide (PbO₂) ** | High oxygen evolution overpotential | Historically used, effective for oxidation | Toxic, contaminates product, requires costly purification advanceseng.comd-nb.info |

| Boron-Doped Diamond (BDD) | Wide electrochemical window, durable, non-toxic | "Green" alternative, no metal contamination, allows for direct synthesis from iodide, high yield (up to 94%) advanceseng.comd-nb.infonih.gov | Higher initial cost compared to traditional electrodes |

| Platinum (Pt) | Catalytic properties | - | Very low to zero current efficiency for periodate formation researchgate.net |

Sustainability and Economic Considerations in Periodate Preparation

The sustainability and economic feasibility of periodate production are significantly enhanced by electrochemical methods, particularly those employing BDD anodes.

Sustainability:

Reduced Waste: Electrochemical regeneration allows for the recycling of iodate, minimizing the generation of iodine-containing waste. nih.govaalto.fi The process can even be self-cleaning, as organic impurities can be oxidized to CO₂ and H₂O at the BDD anode surface, a process sometimes referred to as "cold combustion". nih.gov

Elimination of Toxic Materials: The move away from lead dioxide anodes eliminates the use of toxic heavy metals and the associated environmental risks and contamination issues. advanceseng.comd-nb.info

Energy Efficiency: While electrolysis is an energy-intensive process, optimization of conditions and the use of flow reactors can improve energy efficiency. d-nb.info The process is considered inherently safe compared to using strong chemical oxidants. d-nb.info

Economic Considerations:

Reduced Purification Costs: By avoiding lead-based anodes, the significant costs associated with removing toxic metal contaminants from the final product are eliminated. advanceseng.comd-nb.info This is a major economic driver, especially for high-purity applications.

Regeneration and Recycling: The in-situ or ex-situ regeneration of periodate from the spent iodate reduces the need to purchase fresh oxidizing agents for each reaction cycle, leading to substantial cost savings in the long run. nih.govaalto.fi

The development of robust and efficient electrochemical protocols, particularly those based on BDD anode technology, has made the production and use of periodate more sustainable and economically attractive for a wide range of industrial applications.

Mechanistic Investigations of Tetrabutylammonium Meta Periodate Mediated Reactions

Elucidation of Oxidation Reaction Mechanisms

Role of the Periodate (B1199274) Anion as the Active Oxidizing Species

The periodate anion (IO₄⁻) is the key oxidizing species in reactions mediated by tetrabutylammonium (B224687) (meta)periodate. ontosight.airesearchgate.net In these reactions, the iodine atom exists in a high oxidation state of +7. wikipedia.org The oxidizing power of the periodate anion is central to its ability to effect various transformations, such as the cleavage of 1,2-diols (Malaprade reaction), and the oxidation of sulfides to sulfoxides. researchgate.netwikipedia.org The large tetrabutylammonium cation facilitates the dissolution of the periodate anion in organic solvents, where it can interact with organic substrates. researchgate.netnih.gov In the oxidation of sulfides, the proposed mechanism involves the transfer of an oxygen atom from the periodate anion to the sulfur atom. researchgate.net

Lewis Acid-Assisted Reaction Pathways and Their Influence on Selectivity

The presence of Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) can significantly influence the reactivity and selectivity of oxidations involving tetrabutylammonium (meta)periodate in aprotic solvents like chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN). researchgate.netcapes.gov.br These Lewis acids can coordinate to the oxygen atoms of the periodate anion, increasing its electrophilicity and enhancing its oxidizing power. This catalytic approach has been successfully employed for the oxidation of various functional groups. researchgate.netcapes.gov.br For instance, the oxidation of alcohols to their corresponding carbonyl compounds, α-hydroxy ketones to α-diketones, and α-hydroxy carboxylic acids to carbonyls with accompanying decarboxylation is facilitated by the presence of these Lewis acids. researchgate.netcapes.gov.br The choice of Lewis acid and reaction conditions can be tuned to achieve desired selectivity in these transformations.

Photoactivation and Oxenoid Reactivity Studies

Generation and Reactivity of Oxene Intermediates from Photoactivated Periodate

A novel approach to generating oxenoid reactivity involves the violet-light photolysis of tetrabutylammonium periodate. nih.govresearchgate.net Oxenes are highly reactive oxygen-based intermediates that have been historically challenging to access and apply in synthesis. nih.govresearchgate.net The photoactivation of periodate provides a new pathway to these intermediates. nih.govresearchgate.net Under these simple, light-driven conditions, a wide range of substituted olefins have been successfully epoxidized, demonstrating significant functional group compatibility. nih.govresearchgate.net This method represents a significant advancement in overcoming the challenges associated with utilizing oxene intermediates in organic chemistry. nih.govresearchgate.net

Computational Modeling of Periodate Photoexcitation and Dissociation Pathways

Computational studies have been instrumental in understanding the mechanism of oxenoid generation from photoactivated periodate. nih.govresearchgate.net These studies reveal that upon photoexcitation, the periodate anion undergoes an unexpected geometric change. nih.govresearchgate.net This change in geometry facilitates intersystem crossing to a triplet state. researchgate.net The triplet periodate then undergoes a near-barrierless dissociation to produce an oxene intermediate. nih.govresearchgate.net This computational insight has been crucial in explaining the observed reactivity and provides a theoretical foundation for the development of new oxygen-based synthetic methodologies. nih.govresearchgate.net

Detailed Reaction Pathway and Transition State Analysis

The mechanism of periodate-mediated oxidations often involves the formation of an intermediate complex between the periodate anion and the substrate. ias.ac.in For example, in the oxidation of diols, a cyclic periodate ester is formed prior to the cleavage of the carbon-carbon bond. acs.org The rate of these reactions can be influenced by factors such as pH, temperature, and the concentration of the periodate. nih.gov In the oxidation of sulfides, computational analysis of transition states suggests a mechanism involving oxygen atom transfer from the periodate to the sulfide. researchgate.net The geometry of the transition state, including bond angles and lengths, provides insight into the reaction pathway. researchgate.net For instance, in the oxidation of thioethers, the angles between the incoming oxygen and the sulfur-carbon bonds in the transition state are close to 90 degrees. researchgate.net

Theoretical Calculations of Reaction Dynamics and Energetics

The elucidation of complex reaction mechanisms, such as those mediated by this compound, increasingly relies on theoretical and computational chemistry. sumitomo-chem.co.jp These methods provide indispensable insights into the electronic states and structures of reactants, transition states, and products, which are often difficult to determine through experimental means alone. sumitomo-chem.co.jp For periodate-mediated oxidations, theoretical calculations are crucial for understanding reaction dynamics, energetics, and the quantitative reactivity of the system. sumitomo-chem.co.jprsc.org

A primary goal of these calculations is to map the potential energy surface of a reaction. This involves determining the energies of possible intermediates and transition states to construct a reaction pathway. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) have become central to these investigations, offering a balance of computational cost and accuracy for systems containing dozens of atoms. sumitomo-chem.co.jp For instance, in studying the oxidation of an alcohol or the cleavage of a diol by tetrabutylammonium periodate, DFT calculations can estimate the activation Gibbs free energy (ΔG‡) for each step. sumitomo-chem.co.jp A lower calculated activation energy corresponds to a faster reaction rate, allowing for the quantitative comparison of different potential mechanistic pathways. sumitomo-chem.co.jp

To study the actual dynamics of the reaction, more advanced techniques such as ab initio molecular dynamics (MD) are employed. rsc.orgresearchgate.net Methods like Car-Parrinello MD, sometimes combined with enhanced sampling techniques like Metadynamics (MetaD), allow researchers to simulate the time-evolution of the reacting system. rsc.org This approach can model the explicit movement of atoms during the reaction, helping to visualize the formation and breaking of bonds and to calculate reaction rates from first principles. rsc.org For example, a simulation could track the approach of the periodate ion to a vicinal diol, the formation of the cyclic periodate ester intermediate, and its subsequent decomposition into carbonyl products. chemistrysteps.comorgosolver.com Such simulations are computationally intensive but provide a detailed, atomistic picture of the reaction mechanism that complements experimental kinetic data. sumitomo-chem.co.jpnih.gov

Influence of Stereoelectronic Factors on Reaction Outcome and Selectivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are critical in determining the outcome and selectivity of reactions mediated by this compound. wikipedia.org These effects go beyond simple steric hindrance and involve specific, stabilizing orbital interactions that can dictate the feasibility of a reaction pathway. wikipedia.org

A classic example of stereoelectronic control in periodate chemistry is the oxidative cleavage of vicinal diols, known as the Malaprade reaction. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds through a cyclic periodate ester intermediate. chemtube3d.comwikipedia.org The formation of this five-membered ring is highly dependent on the geometry of the substrate. wikipedia.org For the reaction to occur efficiently, the two hydroxyl groups must be able to adopt a conformation that allows for the formation of the cyclic ester. chemistrysteps.com This stereochemical requirement is why cis-diols on a ring system react significantly faster than their trans-counterparts. wikipedia.orgrsc.org In many cases, trans-diaxial diols, which cannot form the cyclic intermediate without significant distortion, are unreactive towards periodate. chemistrysteps.comrsc.org

The selectivity observed in these reactions is a direct consequence of stereoelectronic factors. wikipedia.org The alignment of the oxygen lone pairs of the diol with the empty orbitals of the iodine atom in the periodate is crucial for the initial nucleophilic attack and subsequent ring formation. chemistrysteps.com Research on related systems using tetrabutylammonium salts has shown that even subtle stereoelectronic influences, such as the orientation of a C-O dipole or the potential for intramolecular hydrogen bonding, can alter anion affinity by orders of magnitude. nih.gov These principles apply directly to periodate reactions, where the specific conformation of the substrate dictates whether a stabilizing donor-acceptor interaction can occur, thereby controlling the reaction's selectivity. For example, in the oxidation of complex polyols like carbohydrates, periodate will selectively cleave specific C-C bonds based on which vicinal diol pairs have the correct cis-like geometry for reaction. researchgate.netaalto.fi

Tetrabutylammonium Meta Periodate in Catalysis and Co Catalysis

Metal-Catalyzed Oxidations with Tetrabutylammonium (B224687) (meta)periodate

Tetrabutylammonium (meta)periodate serves as a potent co-oxidant in a variety of metal-catalyzed oxidation reactions. chemicalbook.com Its ability to regenerate the active catalytic species makes it a valuable component in catalytic cycles, enabling the efficient oxidation of a wide range of organic substrates.

Manganese Porphyrin Catalysis Systems

Manganese porphyrins, synthetic analogues of the active site in cytochrome P-450 enzymes, are powerful catalysts for oxidation reactions when used in conjunction with a suitable oxygen source. acs.org this compound has proven to be an effective terminal oxidant in these systems, facilitating the oxidation of hydrocarbons, including arylalkanes and cycloalkanes, to their corresponding alcohols and ketones. rsc.org

The catalytic activity and stability of manganese porphyrins are significantly influenced by the nature of the substituents at the meso-positions of the porphyrin ring. researchgate.netnih.gov The electronic properties of these substituents can alter the electron density at the manganese center, thereby affecting its catalytic performance. nih.gov

A comparative study of manganese-porphyrins with different meso-aryl substituents, including pyridyl, sulfonatophenyl, phenyl, and methoxyphenyl groups, in the oxidation of olefins with tetrabutylammonium periodate (B1199274) revealed that the catalytic performance is not always directly correlated with the electronic properties of the meso substituents. researchgate.net For instance, manganese porphyrins with pyridyl substituents, while generally more stable towards oxidative degradation, often exhibit lower catalytic activity compared to those with other aryl groups. researchgate.net Interestingly, the position of the nitrogen atom in the pyridyl ring also plays a role, with MnT(4-py)P(OAc) showing unusual stability. researchgate.net The lack of a simple correlation suggests that factors other than just the inductive effects of the substituents, such as steric hindrance and specific interactions with the reactants, are also at play. researchgate.netresearchgate.net

| Porphyrin Catalyst | Meso-Substituent | General Observation on Catalytic Activity | Ref |

| MnT(py)P(OAc) | Pyridyl | Generally lower activity but higher stability | researchgate.net |

| Mn-porphyrins | Phenyl, Methoxyphenyl | Generally higher activity | researchgate.net |

| MnT(4-py)P(OAc) | 4-Pyridyl | Unusually high stability | researchgate.net |

Axial ligands, which coordinate to the metal center perpendicular to the porphyrin plane, play a crucial role in modulating the reactivity of manganese porphyrin catalysts. nih.govnih.govworldscientific.com These ligands can influence the electronic and steric environment of the manganese center, thereby affecting the formation and reactivity of the high-valent manganese-oxo species, which is the key oxidizing intermediate. nih.govchemrxiv.org

The addition of nitrogenous bases like imidazole (B134444) and pyridine (B92270) as axial ligands can significantly enhance the catalytic activity in oxidation reactions. rsc.orgworldscientific.com For example, in the epoxidation of cyclooctene, the use of an imidazole axial ligand with a manganese porphyrin catalyst led to a high yield and selectivity. worldscientific.com The nature of the axial ligand can also influence the reaction pathway. Studies involving the competitive oxidation of cis- and trans-stilbene (B89595) suggest the involvement of different active species depending on the axial ligand present. researchgate.net

Furthermore, π-bonding interactions between the axial ligand and the manganese center can have a significant effect on catalytic reactivity. acs.org These interactions can stabilize the transition state and facilitate the oxygen transfer step. The ability of the axial ligand to form hydrogen bonds can also be a determining factor in catalytic efficiency, as it can influence the spin state and the length of the Mn-O bond in the active intermediate. worldscientific.com The dissociation of the axial ligand, such as a chloride ion, is a key step in the reduction of the Mn(III) center to the active Mn(II) species. nih.gov

Exploration of Other Metal and Metalloporphyrin Systems in Conjunction with Periodate

While manganese porphyrins are extensively studied, other metal and metalloporphyrin systems also exhibit catalytic activity in the presence of periodate. Iron porphyrins, for instance, have been investigated for their catalytic activity in oxidation reactions. lookchem.com Similar to manganese systems, the electronic properties of the meso-substituents on iron porphyrins can influence their catalytic performance, and in some cases, a better correlation between catalytic activity and the electronic effects of the meso-groups is observed compared to their manganese counterparts. lookchem.com

Beyond porphyrins, other types of ligands have been used to create manganese complexes that catalyze oxidations with periodate. For example, a manganese complex with an amino acid Schiff base ligand has been shown to effectively oxidize 1,4-dihydropyridines to their corresponding pyridine derivatives in the presence of tetrabutylammonium periodate. researchgate.net The addition of imidazole as an additive was found to enhance this catalytic oxidation. researchgate.net The use of periodate as an oxidant is not limited to manganese and iron complexes; it can also be used to regenerate other strong oxidants like ruthenium tetroxide in catalytic cycles. wikipedia.org Furthermore, periodate itself can act as an oxidant for testing potential water oxidation catalysts, such as ruthenium dioxide. rsc.org Cationic manganese porphyrins have also been employed as catalysts in reactions like the [3+2] cycloaddition of aziridines and alkenes, demonstrating reactivity that surpasses conventional Lewis acids. organic-chemistry.org

Synergistic Effects of Lewis Acids as Co-Catalysts

The reactivity of tetrabutylammonium periodate can be significantly enhanced by the addition of Lewis acids as co-catalysts. oup.comresearchgate.net Lewis acids, being electron pair acceptors, can interact with the periodate anion or the substrate, increasing the oxidizing power of the system and facilitating the reaction. wikipedia.org This synergistic effect allows for the oxidation of a wider range of organic compounds under milder conditions. oup.com

In the presence of Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O), tetrabutylammonium periodate in aprotic solvents like chloroform (B151607) and acetonitrile (B52724) can effectively oxidize various functional groups. oup.comresearchgate.net These include the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and thiols to disulfides. oup.com The Lewis acid is thought to activate the substrate or the oxidant, thereby lowering the activation energy of the reaction. nih.gov While transition metal catalysts can exhibit some Lewis acidity, it is generally not comparable to that of classical inorganic Lewis acids. chemistryworld.com The use of Lewis acid co-catalysts can broaden the scope of photosensitized reactions by influencing bond-forming steps that occur after the initial activation. nih.gov

| Substrate | Product | Lewis Acid Catalyst | Ref |

| Alcohols | Carbonyl compounds | AlCl₃, BF₃·Et₂O | oup.com |

| α-Hydroxy ketones | α-Diketones | AlCl₃, BF₃·Et₂O | oup.com |

| α-Hydroxy carboxylic acids | Carbonyl compounds (with decarboxylation) | AlCl₃, BF₃·Et₂O | oup.com |

| Thiols | Disulfides | AlCl₃, BF₃·Et₂O | oup.com |

| Thioethers | Sulfoxides | AlCl₃, BF₃·Et₂O | oup.com |

Principles of Phase-Transfer Catalysis in Tetrabutylammonium Periodate Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.orgbiomedres.us The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other, where the reaction occurs. biomedres.us

Tetrabutylammonium periodate itself is a phase-transfer agent, with the tetrabutylammonium cation being lipophilic and capable of solubilizing the periodate anion in organic solvents. capes.gov.brnih.gov This intrinsic property allows for homogeneous oxidations in organic media, which is a significant advantage over inorganic periodates that are typically only soluble in water. capes.gov.br The efficiency of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is attributed to its ability to bring the water-soluble anionic reactant into the organic phase. nih.gov The catalytic activity in such systems is often influenced by the formation of an interface between the different phases. nih.gov The mechanism of phase-transfer catalysis involves the catalyst shuttling between the aqueous and organic phases, facilitating the reaction. biomedres.us The use of phase-transfer catalysts is considered a green chemistry approach as it can reduce the need for organic solvents. theaic.org

The catalytic activity in phase-transfer systems is dependent on several factors, including the concentration of the catalyst, with the reaction rate often increasing with the amount of catalyst used. biomedres.us The lipophilicity of the cation in the quaternary ammonium salt plays a crucial role in its effectiveness as a phase-transfer catalyst. theaic.org

Immobilization Strategies for Tetrabutylammonium Periodate Reagents

The development of heterogeneous catalysts is a significant area of research in green chemistry, aiming to simplify product purification, and enable catalyst recovery and reuse. In the context of oxidations utilizing tetrabutylammonium periodate, immobilization of the periodate anion onto a solid support offers a practical approach to achieve these goals. The primary strategy for this immobilization involves the use of ion-exchange resins, effectively creating a solid-supported periodate reagent.

Research has demonstrated the successful immobilization of the periodate anion on commercial macroporous anion-exchange resins. researchgate.netresearchgate.net This method leverages the electrostatic attraction between the negatively charged periodate ion (IO₄⁻) and the positively charged functional groups of the anion-exchange resin. The resulting polymer-supported periodate reagents can be employed in a variety of solvents, including both protic and aprotic environments, to oxidize a range of substrates. researchgate.netresearchgate.net

The preparation of these supported reagents is typically straightforward. For instance, the chloride form of a resin like Amberlite IRA 904 can be treated with an aqueous solution of sodium periodate. researchgate.net Through an ion-exchange process, the chloride ions on the resin are replaced by periodate ions, yielding the polymer-supported oxidant. Similarly, the hydroxide (B78521) form of a resin such as Amberlyst A26 can be reacted with periodic acid to achieve the same outcome. researchgate.net

These immobilized reagents have proven effective in the oxidation of various functional groups. For example, they can oxidize quinols, catechols, and glycols. researchgate.netresearchgate.net The reactivity of these supported periodates can be influenced by the choice of the resin support.

The use of polymer-supported periodate facilitates a cleaner reaction work-up, as the resin-bound oxidant and the resulting iodate (B108269) can be removed by simple filtration. This circumvents the often tedious purification steps required to remove soluble periodate and iodate salts from the reaction mixture.

Detailed Research Findings

The following table summarizes key findings from research on the application of polymer-supported periodate reagents in oxidation reactions.

Interactive Data Table: Oxidation Reactions using Polymer-Supported Periodate

| Substrate | Resin Support | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

| Chloroquinol | Amberlyst A26 | Chloroform | 1 | Chlorobenzoquinone | 96 | researchgate.net |

| 2,5-Di-t-butylquinol | Amberlite IRA 904 | Acetone | 1 | 2,5-Di-t-butyl-p-benzoquinone | 97 | researchgate.net |

| Cyclohexane-trans-1,2-diol | Amberlite IRA 904 | Methylene chloride | 24 | Adipaldehyde | - | researchgate.netresearchgate.net |

| Triphenylphosphine | Amberlite IRA 904 | Chloroform | - | Triphenylphosphine oxide | - | researchgate.netresearchgate.net |

| Hydrazobenzene | Amberlite IRA 904 | Chloroform | - | Azobenzene | - | researchgate.netresearchgate.net |

Applications of Tetrabutylammonium Meta Periodate in Advanced Organic Transformations

Selective Oxidation of Diverse Organic Functional Groups

Tetrabutylammonium (B224687) (meta)periodate has demonstrated considerable utility in the selective oxidation of a wide array of organic functional groups. Its efficacy is often enhanced when used in conjunction with Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) in aprotic solvents like chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN) researchgate.net.

Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones

The oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic chemistry. Tetrabutylammonium (meta)periodate proves to be an effective reagent for this purpose, capable of oxidizing various alcohols researchgate.net. Research has shown that in the presence of Lewis acids in aprotic solvents, this reagent facilitates the efficient conversion of alcohols to their carbonyl counterparts researchgate.net.

A study on the kinetics and mechanism of the oxidation of primary aliphatic alcohols by tetrabutylammonium tribromide, a related quaternary ammonium (B1175870) polyhalide, revealed the formation of corresponding aldehydes ias.ac.in. This suggests a general capability of tetrabutylammonium-based oxidizing agents in alcohol oxidation. Furthermore, systems employing catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a tetra-n-butylammonium salt in combination with periodic acid have been developed for the selective oxidation of primary and secondary alcohols organic-chemistry.org. These methods are compatible with a broad range of functional groups and can achieve chemoselective oxidation of secondary alcohols in the presence of primary alcohols organic-chemistry.org.

Table 1: Oxidation of Alcohols with this compound and Related Systems

| Substrate | Reagent/System | Product | Yield (%) | Reference |

| Primary Alcohols | Tetrabutylammonium periodate (B1199274) / Lewis Acid | Aldehydes | High | researchgate.net |

| Secondary Alcohols | Tetrabutylammonium periodate / Lewis Acid | Ketones | High | researchgate.net |

| Primary Benzylic Alcohols | TEMPO / NBu₄Br / Periodic Acid | Aldehydes | High | organic-chemistry.org |

| Secondary Aliphatic Alcohols | TEMPO / NBu₄Br / Periodic Acid | Ketones | High | organic-chemistry.org |

Oxidation of Alpha-Hydroxy Ketones to Alpha-Diketones

The oxidation of α-hydroxy ketones to α-diketones is another valuable transformation facilitated by this compound. In the presence of a Lewis acid and an aprotic organic solvent, this reagent efficiently converts α-hydroxy ketones, such as benzoin, into their corresponding α-diketones, like benzil (B1666583) researchgate.net. This method provides a useful tool for the synthesis of vicinal dicarbonyl compounds, which are important intermediates in organic synthesis researchgate.net.

Table 2: Oxidation of Alpha-Hydroxy Ketones

| Substrate | Reagent/System | Product | Yield (%) | Reference |

| α-Hydroxy Ketones | Tetrabutylammonium periodate / Lewis Acid | α-Diketones | High | researchgate.net |

| Benzoin | Tetrabutylammonium periodate / Lewis Acid | Benzil | High | researchgate.net |

Oxidation of Thiols to Disulfides

This compound is also effective in the oxidative coupling of thiols to form disulfides researchgate.net. This transformation is significant from both a biological and synthetic standpoint. The reaction proceeds efficiently in the presence of a Lewis acid in aprotic solvents researchgate.net. While periodates, in general, are known to oxidize thiols to disulfides, the use of the tetrabutylammonium salt allows the reaction to be carried out in organic media researchgate.netnih.gov. It is important to control the reaction conditions to prevent over-oxidation to species such as thiosulfinates and thiosulfonates nih.gov.

Table 3: Oxidation of Thiols to Disulfides

| Substrate | Reagent/System | Product | Yield (%) | Reference |

| Thiols | Tetrabutylammonium periodate / Lewis Acid | Disulfides | High | researchgate.net |

| 2-Pyrimidine thiol | Moist Sodium Periodate | bis(2-pyrimidyl)disulfide | ~100% | nih.gov |

Oxidation of Thioethers to Sulfoxides

The selective oxidation of thioethers to sulfoxides is a challenging yet crucial transformation in organic synthesis. This compound, particularly in the presence of Lewis acids like AlCl₃ and BF₃·Et₂O in solvents such as CHCl₃ and CH₃CN, has been shown to effectively mediate this conversion researchgate.net. The use of a related reagent, tetrabutylammonium chlorite (B76162), has also been demonstrated to be highly selective for the mono-oxygenation of organosulfides to the corresponding sulfoxides under mild conditions nih.gov. This highlights the utility of tetrabutylammonium salts in achieving controlled oxidation of sulfur-containing compounds.

Table 4: Oxidation of Thioethers to Sulfoxides

| Substrate | Reagent/System | Product | Yield (%) | Reference |

| Thioethers | Tetrabutylammonium periodate / Lewis Acid | Sulfoxides | - | researchgate.net |

| Organosulfides | Tetrabutylammonium chlorite / HCl | Sulfoxides | Good to Excellent | nih.gov |

Oxidation of Oximes to Carbonyl Compounds

This compound has been reported to convert oximes into their corresponding carbonyl compounds researchgate.net. This deoximation reaction is a valuable method for the regeneration of aldehydes and ketones from their oxime derivatives, which are often used as protecting groups or for purification. Other periodate-based systems have also been shown to be effective for this transformation nih.gov.

Table 5: Oxidation of Oximes to Carbonyl Compounds

| Substrate | Reagent/System | Product | Reference |

| Oximes | Tetrabutylammonium periodate | Carbonyl Compounds | researchgate.net |

Oxidation of Aromatic Amines to Azo Compounds

The oxidation of aromatic amines to their corresponding azo compounds can be achieved using this compound researchgate.net. This reaction provides a direct route to the synthesis of azo compounds, which have applications as dyes, pigments, and indicators. Studies on the oxidation of various amines with sodium metaperiodate have shown that aromatic amines behave differently from aliphatic amines, and the reaction products can be influenced by the pH of the medium nih.gov.

Table 6: Oxidation of Aromatic Amines to Azo Compounds

| Substrate | Reagent/System | Product | Reference |

| Aromatic Amines | Tetrabutylammonium periodate | Azo Compounds | researchgate.net |

Oxidative Cleavage Reactions

This compound is a powerful tool for the oxidative cleavage of carbon-carbon bonds in various substrates. Its efficacy in these transformations is often enhanced by its solubility in organic media, allowing for milder and more selective reaction conditions compared to traditional aqueous periodate systems.

Oxidative Decarboxylation of Carboxylic Acids

The oxidative decarboxylation of carboxylic acids to their corresponding aldehydes or ketones is a valuable transformation in organic synthesis. Tetrabutylammonium periodate, in conjunction with a manganese(III) meso-tetraarylporphyrin catalyst and imidazole (B134444), provides an effective system for this reaction. cjcatal.com The choice of the metal center and the presence of imidazole are crucial for the catalytic activity, but the counter-ion of the periodate also plays a significant role. cjcatal.com The catalytic system demonstrates that electron-withdrawing or bulky groups on the porphyrin ligand can decrease the catalytic efficiency. cjcatal.com Notably, arylacetic acids can be converted to their corresponding nor-aldehydes in good yields using tetrabutylammonium periodate in refluxing dioxane. researchgate.net

A study on a supported manganese(III) porphyrin catalyst also demonstrated the successful oxidative decarboxylation of carboxylic acids to the corresponding carbonyl compounds using sodium periodate, a related periodate salt. nih.gov This suggests a broader applicability of periodates in this transformation. In some cases, the oxidative decarboxylation of carboxylic acids can lead to the formation of ketones instead of alkenes. scielo.org.bo For instance, α-hydroxy carboxylic acids undergo quantitative decarboxylation to form carbonyl compounds when treated with tetrabutylammonium periodate in the presence of Lewis acids like AlCl₃ and BF₃·Et₂O in solvents such as CHCl₃ and CH₃CN. researchgate.netcapes.gov.br

Table 1: Oxidative Decarboxylation of Carboxylic Acids with this compound

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Arylacetic acids | Refluxing dioxane | Nor-aldehydes | Good | researchgate.net |

| α-Hydroxy carboxylic acids | AlCl₃ or BF₃·Et₂O, CHCl₃ or CH₃CN | Carbonyl compounds | Quantitative | researchgate.netcapes.gov.br |

| Various carboxylic acids | Mn(TPP)CN/ImH | Carbonyl compounds | Varies | cjcatal.com |

Cleavage of Vicinal Diols (Malaprade Oxidation) and Related Alpha-Functionalized Substrates

The Malaprade oxidation, the cleavage of vicinal diols to form aldehydes and ketones, is a classic and highly useful reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com Tetrabutylammonium periodate serves as an effective reagent for this transformation, particularly in anhydrous aprotic solvents. researchgate.net The reaction proceeds through the formation of a cyclic periodate ester, which then fragments to yield the carbonyl products. acs.org This method is not limited to vicinal diols; it can also be applied to the cleavage of α-hydroxy ketones, α-diketones, and α-amino alcohols, although the reaction rates may be slower. acs.orgstackexchange.com

The use of tetrabutylammonium periodate offers advantages in terms of solubility and reaction conditions. For instance, α-hydroxy ketones are oxidized to α-diketones in the presence of Lewis acids in aprotic solvents. researchgate.netcapes.gov.br The cleavage of vicinal diols with periodate is a key step in the Johnson-Lemieux cleavage, where an alkene is first dihydroxylated and then cleaved. masterorganicchemistry.com The mechanism for the cleavage of α-hydroxy carbonyl compounds involves the formation of a gem-diol in aqueous solution, which then reacts with the periodate. stackexchange.com

Table 2: Cleavage of Vicinal Diols and Related Substrates with this compound

| Substrate Type | Product Type | Conditions | Reference |

| Vicinal Diols | Aldehydes and/or Ketones | Anhydrous aprotic solvents | researchgate.netmasterorganicchemistry.com |

| α-Hydroxy Ketones | α-Diketones | AlCl₃ or BF₃·Et₂O, CHCl₃ or CH₃CN | researchgate.netcapes.gov.br |

| α-Amino Alcohols | Carbonyl compounds | Varies | acs.orgstackexchange.com |

| α-Diketones | Carboxylic acids | Varies | acs.org |

Cleavage of Glycosidic Bonds in Carbohydrate Chemistry

In carbohydrate chemistry, the selective cleavage of glycosidic bonds is a critical transformation for structural elucidation and modification. ijsr.net Periodate-based oxidation is a well-established method for this purpose, targeting the vicinal diol systems present in many carbohydrates. ijsr.netnih.gov The reaction leads to the formation of dialdehydes, which can provide valuable information about the structure of the original sugar. ijsr.netyoutube.com

While traditional periodate oxidations are often carried out in aqueous solutions, the use of tetrabutylammonium periodate in organic solvents can offer alternative selectivities and reaction conditions. The mechanism involves the formation of a cyclic periodate ester with adjacent hydroxyl groups on the sugar ring, followed by cleavage of the carbon-carbon bond. ijsr.net This process is not only used for structural analysis but also for modifying carbohydrate polymers to introduce aldehyde functionalities for crosslinking. nih.gov It's important to note that the hydrolysis of glycosidic bonds can also be achieved under acidic conditions or through enzymatic catalysis. khanacademy.org Synthetic mimics of lytic polysaccharide monooxygenases have also been developed for the oxidative cleavage of glycosidic bonds. nih.gov

Oxidative Cleavage of Alkynes to Aldehydes

The oxidative cleavage of alkynes is a less common but synthetically useful transformation that can lead to the formation of carboxylic acids or, under milder conditions, aldehydes. While ozonolysis is a more common method for alkyne cleavage, periodate-based reagents can also be employed. arkat-usa.org The direct oxidative cleavage of alkynes is often avoided in favor of a two-step process involving reduction to the corresponding alkene followed by oxidative cleavage. arkat-usa.org However, methods for the direct cleavage of alkynes are being developed. The use of tetrabutylammonium periodate in this context would likely involve a dihydroxylation of the alkyne followed by cleavage of the resulting α-diketone, ultimately yielding carboxylic acids. The formation of aldehydes would require carefully controlled reaction conditions to prevent over-oxidation.

Functionalization of Saturated C-H Bonds

The direct functionalization of saturated C-H bonds is a major goal in modern organic chemistry, as it offers a more atom-economical and efficient way to synthesize complex molecules. Tetrabutylammonium periodate, in combination with transition metal catalysts, has shown promise in this challenging area.

Oxidation of Arylalkanes and Cycloalkanes to Alcohols and Ketones

The oxidation of unactivated C-H bonds in arylalkanes and cycloalkanes to the corresponding alcohols and ketones can be achieved using tetrabutylammonium periodate as the terminal oxidant. rsc.org This transformation is typically catalyzed by manganese(III) porphyrin complexes in the presence of imidazole. rsc.org The reactions are carried out in solvents like dichloromethane (B109758) at ambient temperature and can provide low to high yields with moderate to high selectivities for the oxidized products. rsc.org This catalytic system demonstrates the potential for selective C-H functionalization, a highly sought-after transformation in organic synthesis. nih.gov The development of such methods is crucial for converting abundant and inexpensive alkanes into more valuable functionalized molecules. nih.govorganic-chemistry.org

Table 3: Oxidation of Saturated C-H Bonds with this compound

| Substrate Type | Catalyst System | Product Type | Yield | Selectivity | Reference |

| Arylalkanes | Mn(III) porphyrins/Imidazole | Alcohols and Ketones | Low to High | Moderate to High | rsc.org |

| Cycloalkanes | Mn(III) porphyrins/Imidazole | Alcohols and Ketones | Low to High | Moderate to High | rsc.org |

Transformations Involving Organic Halides

This compound, often abbreviated as TBAP, serves as a versatile oxidizing agent in various organic transformations. Its utility in the oxidation of organic halides, particularly benzylic and phenacyl halides, highlights its effectiveness in converting these substrates into valuable carbonyl compounds. The bulky tetrabutylammonium cation enhances the solubility of the periodate ion in organic solvents, facilitating homogeneous reaction conditions for substrates that are otherwise not soluble in aqueous media where inorganic periodates are typically used.

Oxidation of Benzylic and Phenacyl Halides to Carbonyl Compounds

The conversion of benzylic and phenacyl halides to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. While various methods exist for this conversion, the use of periodate-based oxidants offers a reliable route. The general transformation involves the oxidation of the halide, which is a good leaving group, and the subsequent formation of a carbonyl group at the benzylic or phenacyl position.

Research into the oxidation of benzylic halides has shown that periodate salts can be effective reagents for this purpose. For instance, studies using analogous periodate ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) periodate, have demonstrated the conversion of a variety of substituted benzyl (B1604629) halides to the corresponding benzaldehydes in high yields at room temperature. nih.govnih.gov This suggests that the periodate anion is the key oxidizing species. Tetrabutylammonium periodate is expected to exhibit similar reactivity, acting as both a phase-transfer catalyst and an oxidant. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

The proposed mechanism for the oxidation of benzylic halides by tetrabutylammonium periodate likely involves the nucleophilic attack of the periodate ion on the benzylic carbon, leading to the displacement of the halide. This is followed by an elimination step to furnish the carbonyl compound.

The table below illustrates the expected outcomes for the oxidation of various benzylic halides with tetrabutylammonium periodate, based on reported transformations using similar periodate reagents. nih.govnih.gov

| Substrate (Benzylic Halide) | Product (Carbonyl Compound) | Expected Yield (%) |

| Benzyl bromide | Benzaldehyde | High |

| 4-Methoxybenzyl chloride | 4-Methoxybenzaldehyde | High |

| 4-Nitrobenzyl bromide | 4-Nitrobenzaldehyde | High |

| 4-Chlorobenzyl chloride | 4-Chlorobenzaldehyde | High |

| 2-Naphthylmethyl bromide | 2-Naphthaldehyde | High |

This table is a representation of expected results based on analogous reactions.

Phenacyl halides, which are α-haloketones, are also susceptible to oxidation to form α-dicarbonyl compounds, although specific studies using tetrabutylammonium periodate for this transformation are not extensively documented. The general reactivity of α-haloketones suggests that they would undergo oxidation under similar conditions to benzylic halides.

Epoxidation of Olefins

The epoxidation of olefins is a critical reaction in organic synthesis, providing a route to epoxides, which are versatile intermediates for the synthesis of a wide range of organic molecules. Tetrabutylammonium periodate has been successfully employed as an oxidant in the catalytic epoxidation of various olefins.

In a notable application, tetrabutylammonium periodate is used in conjunction with manganese(III) tetraphenylporphyrin (B126558) complexes as catalysts. cjcatal.com The presence of an axial ligand, such as imidazole, is often crucial for the catalytic activity. This system has been shown to epoxidize a variety of alkenes with high selectivity and in good to excellent yields at room temperature. cjcatal.com The role of tetrabutylammonium periodate is to act as the terminal oxygen donor, regenerating the active manganese-oxo species in the catalytic cycle.

The efficiency of this catalytic system can be influenced by the electronic nature of the substituents on the porphyrin ligand. However, for a range of substituted tetraphenylporphyrin catalysts, high yields of epoxides are generally obtained. cjcatal.com This method is applicable to various types of olefins, including terminal and cyclic alkenes.

The table below summarizes the results of the epoxidation of different olefins using a manganese porphyrin catalyst and tetrabutylammonium periodate as the oxidant. cjcatal.com

| Olefin | Catalyst System | Epoxide Product | Yield (%) |

| Cyclohexene | Mn(TPP)OAc / Imidazole / n-Bu₄NIO₄ | Cyclohexene oxide | 95 |

| Styrene | Mn(TPP)OAc / Imidazole / n-Bu₄NIO₄ | Styrene oxide | 88 |

| 1-Octene | Mn(TPP)OAc / Imidazole / n-Bu₄NIO₄ | 1,2-Epoxyoctane | 75 |

| α-Methylstyrene | Mn(TPP)OAc / Imidazole / n-Bu₄NIO₄ | α-Methylstyrene oxide | 92 |

(TPP)OAc = Tetraphenylporphyrinatoacetate, Imidazole = axial ligand, n-Bu₄NIO₄ = Tetrabutylammonium periodate

Specialized Synthetic Applications

Beyond its role in common oxidative transformations, tetrabutylammonium periodate and its constituent ions find application in more specialized areas of organic synthesis, including the formation of aryl nitroso derivatives and in the context of ionic liquids for carboxylic acid chemistry.

Synthesis of Aryl Nitroso Derivatives

The synthesis of aryl nitroso compounds is of significant interest due to their utility as spin-trapping agents and as intermediates in the synthesis of other nitrogen-containing functional groups. While there are several established methods for the synthesis of aryl nitroso derivatives, such as the oxidation of anilines or N-arylhydroxylamines and the nitrosation of organometallic reagents, the direct application of tetrabutylammonium periodate for this transformation is not widely reported in the scientific literature. nih.gov Established methods often employ reagents like Caro's acid, peroxy acids, or nitrosylating agents. nih.gov

Role in the Formation of Ionic Liquids for Aromatic Carboxylic Acid Synthesis

The tetrabutylammonium cation is a common component in the synthesis of ionic liquids (ILs), which are salts with low melting points that can serve as solvents and catalysts for a variety of chemical reactions. organic-chemistry.orgelsevierpure.com Tetrabutylammonium-based ILs have been utilized in reactions involving aromatic carboxylic acids. For example, tetrabutylammonium bromide has been used as an ionic liquid medium for the amidation of aromatic carboxylic acids with isocyanates. scielo.org.bo In these applications, the ionic liquid facilitates the reaction by providing a polar, non-volatile medium that can enhance the reactivity of the substrates.

Furthermore, tetrabutylammonium periodate itself has been directly implicated in the transformation of carboxylic acids. Research has shown that in combination with manganese meso-tetraarylporphyrins and imidazole, tetrabutylammonium periodate can effectively catalyze the oxidative decarboxylation of carboxylic acids. cjcatal.com This reaction is sensitive to the electronic and steric properties of the porphyrin catalyst and the nature of the metal center. cjcatal.com

The table below provides an overview of the role of the tetrabutylammonium cation in the context of aromatic carboxylic acid transformations.

| Application | Tetrabutylammonium Species | Role | Example Reaction |

| Ionic Liquid Medium | Tetrabutylammonium bromide | Solvent/Catalyst | Amidation of benzoic acid with phenyl isocyanate scielo.org.bo |

| Oxidative Decarboxylation | Tetrabutylammonium periodate | Oxidant/Catalyst Component | Decarboxylation of aliphatic carboxylic acids cjcatal.com |

Advanced Spectroscopic and Analytical Methodologies in Tetrabutylammonium Meta Periodate Research

Spectrophotometric Studies for Periodate (B1199274) Speciation and Equilibria

Spectrophotometry is a fundamental technique employed to investigate the behavior of periodate ions in solution, including their speciation and equilibrium dynamics. The formation of ion-pairs between the bulky, organic tetrabutylammonium (B224687) cation (TBA⁺) and the inorganic periodate anion (IO₄⁻) is central to the compound's utility in non-aqueous media. The equilibria involving different forms of the periodate anion in solution can be effectively studied using ultraviolet (UV) spectrophotometry. This method allows for the quantitative determination of periodate by forming a colored or UV-active species, enabling researchers to understand the conditions that favor the existence of the desired reactive species for a particular chemical transformation.

Ultraviolet (UV) spectrophotometry is particularly useful for quantifying periodate through ion-pair extraction. In this method, the tetrabutylammonium periodate ion-pair is formed in an aqueous phase and subsequently extracted into an immiscible organic solvent, such as chloroform (B151607). The concentration of the ion-pair in the organic phase is then determined by measuring its absorbance at specific wavelengths. The distinct electronic transitions within the periodate anion, influenced by its interaction with the tetrabutylammonium cation, give rise to characteristic absorption bands in the UV spectrum. This extractive spectrophotometric procedure provides a simple and accurate means for the microdetermination of periodate in various media. The choice of solvent and the pH of the aqueous phase are critical parameters that are optimized to ensure efficient extraction and stable, reproducible measurements.

Table 1: Spectrophotometric Data for Periodate Ion-Pair Analysis Note: This table compiles representative data for periodate ion-pair analysis, which may involve different counter-ions but illustrates the general principles.

| Counter-ion | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Tetramethylammonium | Chloroform | 288, 358 | Not Specified |

| Various | Aqueous | 222.5 | 1.01 x 10³ |

Integration with Advanced Hyphenated Analytical Techniques (e.g., ICP-AES for Sulfur Compound Analysis)

While direct analysis of the intact tetrabutylammonium periodate compound by techniques like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is uncommon, the application of the reagent in synthesis necessitates the use of such advanced hyphenated methods for subsequent analysis. A key application of tetrabutylammonium periodate is the selective oxidation of various functional groups, including the oxidation of sulfur-containing compounds like thioethers to sulfoxides and sulfones. researchgate.net

Following such an oxidation reaction, it is often crucial to quantify the total sulfur content or to identify and quantify the different sulfur species produced (e.g., residual thioether, sulfoxide, and sulfone). This can be achieved by integrating a separation technique with an elemental detection method. For instance, Ion Chromatography (IC) can be coupled with ICP-AES (IC-ICP-AES). The IC separates the different sulfur-containing anions based on their charge and size, and the eluent is then introduced into the ICP-AES system, which provides highly sensitive and element-specific detection of sulfur at its characteristic emission wavelengths. cabidigitallibrary.orgsciopen.com This hyphenated approach provides detailed information on the reaction outcome, allowing for precise mechanistic studies and process optimization. The selection of an appropriate interference-free wavelength is critical for accurate sulfur determination. oup.comspectroscopyonline.comresearchgate.net

Table 2: Common Analytical Wavelengths for Sulfur Determination by ICP-AES

| Wavelength (nm) | Sensitivity | Notes |

|---|---|---|

| 180.731 | High | Often considered the best for sensitivity and fewer interferences. oup.comspectroscopyonline.com |

| 182.034 | Medium | Good alternative with small background and good linearity. cabidigitallibrary.orgsciopen.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of tetrabutylammonium periodate and for elucidating the mechanisms of reactions in which it participates. chemrxiv.org Solution-phase ¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of the compound by identifying the characteristic signals of the tetrabutylammonium cation's butyl chains.

In mechanistic studies, NMR provides a non-invasive method for monitoring reaction progress in real-time. By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the concurrent emergence of product signals. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the ultimate confirmation of product structures. The signals from the tetrabutylammonium cation typically remain unchanged throughout the reaction, providing a stable internal reference point in the spectrum.

Furthermore, solid-state NMR has been employed to investigate the local environment of the iodine atom in the periodate anion. Specifically, ¹²⁷I solid-state NMR spectroscopy can provide data on the quadrupolar coupling and chemical shift of the iodine nucleus. Such studies have been performed on a series of organic periodates, including tetrabutylammonium periodate, to understand the nature of intermolecular interactions, such as halogen bonding, in the crystal lattice. This information provides fundamental insights into the solid-state structure and electronic properties of the periodate anion.

Table 3: Typical ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-N-C H₂-CH₂-CH₂-CH₃) | ~58.7 |

| C2 (-N-CH₂-C H₂-CH₂-CH₃) | ~24.1 |

| C3 (-N-CH₂-CH₂-C H₂-CH₃) | ~19.7 |

Future Directions and Emerging Research Avenues for Tetrabutylammonium Meta Periodate

Development of Novel Periodate-Based Oxidative Methodologies

The exploration of tetrabutylammonium (B224687) (meta)periodate (TBAPI) continues to uncover new and efficient oxidative transformations. Researchers are actively developing novel methodologies that expand the reagent's utility beyond its traditional applications.

A significant area of development is in the catalytic application of TBAPI. For instance, in the presence of a manganese amino acid Schiff base complex, TBAPI effectively oxidizes 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives in high yields. researchgate.net The addition of imidazole (B134444) as a co-catalyst has been shown to further enhance the efficiency of this catalytic oxidation. researchgate.net This approach offers a valuable tool for the synthesis of pyridine-based compounds, which are common scaffolds in pharmaceuticals.

Furthermore, research has demonstrated the efficacy of TBAPI in the oxidation of a wide range of functional groups in the presence of Lewis acids. In aprotic solvents like chloroform (B151607) and acetonitrile (B52724), TBAPI, activated by aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O), can oxidize alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and α-hydroxy carboxylic acids to carbonyls with accompanying decarboxylation. capes.gov.br This methodology also extends to the oxidation of thiols to disulfides and thioethers to sulfoxides, showcasing the broad applicability of this system. capes.gov.br

Recent studies have also highlighted the ability of TBAPI to effect oxidations that are challenging with traditional aqueous periodate (B1199274) systems. For example, TBAPI in refluxing dioxane can convert arylacetic acids into their corresponding nor-aldehydes in good yields. researchgate.net This transformation provides a valuable method for the synthesis of aldehydes with one less carbon atom.

The development of these novel oxidative methodologies underscores the ongoing efforts to harness the full potential of tetrabutylammonium (meta)periodate, leading to more efficient and selective synthetic routes.

| Substrate | Product | Catalyst/Additive | Solvent | Yield (%) |

| 1,4-Dihydropyridines | Pyridine derivatives | Manganese amino acid Schiff base complex, Imidazole | Chloroform/DMF | High |

| Alcohols | Carbonyl compounds | AlCl₃ or BF₃·Et₂O | Chloroform, Acetonitrile | Not specified |

| α-Hydroxy ketones | α-Diketones | AlCl₃ or BF₃·Et₂O | Chloroform, Acetonitrile | Not specified |

| Thiols | Disulfides | AlCl₃ or BF₃·Et₂O | Chloroform, Acetonitrile | Not specified |

| Thioethers | Sulfoxides | AlCl₃ or BF₃·Et₂O | Chloroform, Acetonitrile | Not specified |

| Arylacetic acids | Nor-aldehydes | None | Dioxane | Good |

Integration of this compound Chemistry with Green Chemistry Principles

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of synthetic chemistry. The use of this compound is being explored within this framework, with a focus on developing more sustainable and environmentally benign oxidative processes.

A key aspect of this integration is the use of phase-transfer catalysis (PTC). sacheminc.com Tetrabutylammonium salts, including the periodate, can function as phase-transfer catalysts, facilitating the reaction between reactants in different phases (e.g., an aqueous oxidant and an organic substrate). nih.govelsevierpure.com This approach can enhance reaction rates, improve yields, and allow for the use of less hazardous solvents. sacheminc.com The ability to recycle the phase-transfer catalyst is a critical component of making these processes truly "green." Research into the recyclability of tetrabutylammonium-based catalysts is an active area of investigation. theaic.org

Furthermore, the potential to use TBAPI in conjunction with ionic liquids is being explored. researchgate.net Ionic liquids are considered "green" solvents due to their low volatility and potential for recyclability. The use of TBAPI in these solvent systems could lead to cleaner reaction profiles and easier product separation.

While the direct application of comprehensive green chemistry metrics like E-Factor and Process Mass Intensity (PMI) to TBAPI-mediated reactions is still an emerging area, the foundational work on phase-transfer catalysis and the development of catalytic systems are significant steps towards aligning its use with the principles of sustainable chemistry.

| Green Chemistry Principle | Application with this compound | Potential Benefits |

| Catalysis | Use in catalytic amounts with co-catalysts (e.g., manganese complexes). | Reduced reagent consumption, lower waste generation. |

| Phase-Transfer Catalysis | Acts as a phase-transfer catalyst for biphasic reactions. | Enhanced reaction rates, use of less hazardous solvents, potential for catalyst recycling. |

| Atom Economy | Development of catalytic systems to minimize stoichiometric use. | Increased efficiency, reduced waste. |

| Safer Solvents | Exploration of use in ionic liquids. | Reduced volatility, potential for solvent recycling. |

Expansion into New Synthetic Targets and Complex Molecule Synthesis

The unique reactivity and selectivity of this compound make it a valuable tool for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. researchgate.net Its ability to function in non-aqueous media allows for transformations on sensitive substrates that may not be compatible with traditional aqueous periodate conditions.

While specific, detailed examples of the application of TBAPI in the total synthesis of complex natural products are still emerging in the literature, its utility in the synthesis of key building blocks and intermediates is well-recognized. The oxidation of functionalized heterocycles, which are prevalent in many bioactive molecules, is a promising area of application. The catalytic oxidation of 1,4-dihydropyridines mentioned earlier is a prime example of its potential in this domain. researchgate.net

The development of late-stage functionalization strategies is a major goal in modern organic synthesis, as it allows for the diversification of complex molecules at a late point in the synthetic sequence. The chemoselectivity of TBAPI presents opportunities for its use in such strategies, where specific functional groups can be targeted for oxidation without affecting other sensitive parts of a complex molecule.

As researchers continue to explore the reactivity of this compound in increasingly complex systems, its application in the synthesis of novel pharmaceuticals, agrochemicals, and other high-value compounds is expected to grow. The ability to perform selective oxidations under mild, non-aqueous conditions will undoubtedly contribute to the development of more efficient and innovative synthetic routes to a wide range of complex molecular targets.

Q & A

Q. 1.1. What are the primary synthetic routes for tetrabutylammonium (meta)periodate, and how do reaction conditions influence purity and yield?

this compound (TBAP) is typically synthesized via ion-exchange reactions between sodium metaperiodate (NaIO₄) and tetrabutylammonium salts (e.g., chloride or hydroxide). Key steps include:

- Dissolving NaIO₄ in water and adjusting pH with NaOH to form metaperiodate ions (IO₄⁻) .

- Substituting sodium ions with tetrabutylammonium cations via stoichiometric ion exchange in organic solvents like dichloromethane .

Critical parameters include temperature (ambient to 40°C), solvent polarity, and molar ratios. Excess tetrabutylammonium hydroxide may improve yield but risks byproduct formation . Purity is verified via ion chromatography and elemental analysis .

Q. 1.2. How does TBAP compare to sodium metaperiodate in oxidizing vicinal diols, and what analytical methods validate its selectivity?

TBAP, as a phase-transfer catalyst, enhances solubility in nonpolar solvents, enabling selective oxidation of diols in hydrophobic environments (e.g., glycoproteins). Unlike NaIO₄, TBAP avoids aqueous-phase side reactions. Oxidation efficiency is validated via:

Q. 1.3. What safety protocols are critical when handling TBAP due to its oxidizing and explosive risks?

TBAP’s hazards include thermal decomposition (≥100°C) and violent reactions with reducing agents (e.g., hydrazine). Mitigation strategies:

- Storage : In airtight containers at ≤4°C, away from light and organics .

- Handling : Use explosion-proof equipment, conduct reactions under inert gas (N₂/Ar), and monitor exotherms with thermocouples .

- Waste Disposal : Neutralize with aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. 2.1. How does TBAP’s regioselectivity in sulfide oxidation vary with solvent polarity, and what mechanistic insights explain this behavior?

TBAP oxidizes sulfides to sulfoxides/sulfones with solvent-dependent regioselectivity:

| Solvent | Dielectric Constant (ε) | Product Ratio (Sulfoxide:Sulfone) |

|---|---|---|

| DCM | 8.9 | 9:1 |

| Acetone | 20.7 | 3:1 |

| Water | 80.1 | 1:2 (with overoxidation) |

Mechanism: In low-ε solvents, TBAP stabilizes the sulfoxide intermediate via ion pairing, reducing overoxidation. In polar solvents, increased solvation accelerates sulfone formation . Kinetic studies (UV-Vis monitoring at 260 nm) confirm solvent effects on reaction rates .

Q. 2.2. Can TBAP enhance catalytic efficiency in metal-organic framework (MOF) systems for environmental applications?

TBAP-functionalized MOFs (e.g., UiO-66-NH₂) show promise in pollutant oxidation. A recent study achieved 98% sulfide conversion in 30 minutes using TBAP-Mn(III) Schiff base composites, compared to 6 hours for NaIO₄-based systems. Key factors:

Q. 2.3. How do conflicting data on TBAP’s stability in ionic liquids impact its use in electrochemical applications?

Contradictory reports note TBAP’s degradation in imidazolium-based ionic liquids above 60°C (via NMR-detected N-alkylation) but stability in pyrrolidinium systems. Resolving this requires:

- Accelerated Aging Tests : Thermal gravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products .

- Electrochemical Impedance Spectroscopy (EIS) : To correlate stability with ionic conductivity .

Methodological Guidance

Q. 3.1. Designing experiments to address contradictory oxidation kinetics data

- Controlled Variables : Fix solvent, temperature, and TBAP concentration while varying substrate structure.

- Statistical Modeling : Use ANOVA to isolate solvent polarity effects from steric factors .

- In Situ Monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.